molecular formula C17H23N3O2 B11032606 2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide

2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11032606
M. Wt: 301.4 g/mol
InChI Key: DOFLIIAZTFZSPK-UHFFFAOYSA-N
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Description

2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a piperazine ring substituted with an acryloyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Acryloylation: The piperazine ring is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acryloyl group.

    Acetamide Formation: The final step involves the reaction of the acryloylated piperazine with 2,6-dimethylphenylacetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the acetamide.

    Reduction: Reduced forms of the acryloyl group.

    Substitution: Substituted derivatives at the acryloyl group.

Scientific Research Applications

2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of polymers and advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Application in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Acryloyl-1-piperazinyl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group could participate in covalent bonding with biological molecules, while the piperazine ring may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the acryloyl and dimethylphenyl groups in This compound may confer unique chemical and biological properties, such as enhanced reactivity and specific binding interactions.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H23N3O2/c1-4-16(22)20-10-8-19(9-11-20)12-15(21)18-17-13(2)6-5-7-14(17)3/h4-7H,1,8-12H2,2-3H3,(H,18,21)

InChI Key

DOFLIIAZTFZSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C(=O)C=C

Origin of Product

United States

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